molecular formula C23H17ClN2O5S B2417333 2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895641-08-4

2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2417333
CAS No.: 895641-08-4
M. Wt: 468.91
InChI Key: OUXRSNRBZIDDDR-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H17ClN2O5S and its molecular weight is 468.91. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5S/c1-15(27)16-8-12-19(13-9-16)26-23(29)25(14-21(28)17-6-10-18(24)11-7-17)20-4-2-3-5-22(20)32(26,30)31/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRSNRBZIDDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H16ClN1O5SC_{19}H_{16}ClN_{1}O_{5}S with a molecular weight of approximately 393.85 g/mol. The structure features a benzothiadiazinone core with acetyl and chlorophenyl substituents, contributing to its biological properties.

Research indicates that compounds similar to benzothiadiazinones exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : The compound may inhibit tumor growth by inducing apoptosis in cancer cells. Studies on related compounds have shown that they can target specific pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a related compound demonstrated HDAC3 selectivity with an IC50 value of 95.48 nM .
  • Antimicrobial Properties : Compounds in this class have shown potential antimicrobial activity against various pathogens, suggesting their use in treating infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Activity Compound IC50 Value Reference
AntitumorBenzothiadiazinone derivative1.30 μM (HepG2)
HDAC InhibitionRelated HDAC inhibitor95.48 nM
AntimicrobialVarious derivativesVariable

Case Studies

Several studies have explored the biological activities of benzothiadiazinones and their derivatives:

  • Antitumor Activity : A study demonstrated that certain derivatives of benzothiadiazinones could significantly inhibit tumor growth in xenograft models. The study reported a tumor growth inhibition rate of approximately 48% compared to controls .
  • HDAC Inhibition : Research focusing on HDAC inhibitors revealed that specific benzothiadiazinone compounds could promote apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Antimicrobial Effects : A comparative study found that certain benzothiadiazinones exhibited substantial antibacterial and antifungal activities against standard microbial strains, highlighting their potential as therapeutic agents .

Preparation Methods

Cyclization Using Phosphorus Oxychloride

A common method involves treating 2-aminobenzenesulfonamide derivatives with phosphorus oxychloride (POCl₃) to induce cyclization. For example:

  • Step 1 : 2-Amino-5-chlorobenzenesulfonamide is reacted with POCl₃ at 80–100°C for 6–8 hours, forming the benzothiadiazinone ring via intramolecular dehydration.
  • Step 2 : The intermediate is oxidized to the 1,1-dioxide using hydrogen peroxide or ozone.

Key Conditions :

Reagent Temperature Time Yield
POCl₃ 80–100°C 6–8 h 65–75%

Attachment of the 2-(4-Chlorophenyl)-2-Oxoethyl Side Chain

The 4-position is functionalized via alkylation with 2-(4-chlorophenyl)-2-oxoethyl bromide or through a ketone-forming reaction.

Alkylation with 2-(4-Chlorophenyl)-2-Oxoethyl Bromide

  • Step : The benzothiadiazinone intermediate is reacted with 2-(4-chlorophenyl)-2-oxoethyl bromide in the presence of K₂CO₃ in acetone.
  • Conditions :
    • Solvent: Acetone
    • Base: K₂CO₃
    • Temperature: Reflux (56°C)
    • Time: 24 hours
    • Yield: 55–65%

Ketone Formation via Grignard Reaction

  • Step : A Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) is added to an acetylated intermediate, followed by oxidation with PCC (pyridinium chlorochromate) to form the ketone.

Final Oxidation to 1,1-Dioxide

The sulfur atom in the thiadiazine ring is oxidized to the sulfone group using hydrogen peroxide (H₂O₂) in acetic acid:

  • Conditions :
    • Reagent: 30% H₂O₂
    • Solvent: Acetic acid
    • Temperature: 50°C
    • Time: 4 hours
    • Yield: >90%

Crystallographic Validation and Purity Optimization

Post-synthesis, the compound’s structure is confirmed via X-ray crystallography. Key findings include:

  • Half-chair conformation of the thiadiazine ring, with sulfur and nitrogen atoms displaced by 0.527 Å and 0.216 Å, respectively.
  • Intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the molecular structure.
  • Recrystallization : Ethanol is the preferred solvent for obtaining high-purity crystals (melting point: 210–212°C).

Comparative Analysis of Synthetic Routes

Method Key Step Advantages Limitations
POCl₃ Cyclization + NAS Suzuki coupling for acetylphenyl group High regioselectivity Requires palladium catalysts
Alkylation with Oxoethyl Bromide Direct alkylation Simple conditions Moderate yields
Grignard + Oxidation Flexible side-chain modification Multi-step process Low atom economy

Industrial-Scale Considerations

  • Cost Efficiency : Using POCl₃ for cyclization and H₂O₂ for oxidation reduces reagent costs compared to ozonolysis.
  • Safety : POCl₃ requires handling under inert conditions due to its moisture sensitivity.
  • Purification : Recrystallization from ethanol achieves >98% purity, critical for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via nucleophilic substitution between 4-chlorobenzoyl chloride and a functionalized isothiazole derivative. Key steps include maintaining anhydrous conditions (e.g., dry dichloromethane) and controlled temperature (0–5°C) to avoid side reactions. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural validation requires 1H^1 \text{H}/13C^{13} \text{C} NMR (δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography be employed to resolve the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is standard for refining the structure. Key parameters include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 123 K to minimize thermal motion.
  • Refinement : Full-matrix least-squares on F2F^2, with anisotropic displacement parameters for non-H atoms. Validation tools like PLATON/ADDSYM check for missed symmetry or disorders .

Q. Which spectroscopic techniques are critical for characterizing its functional groups?

  • FT-IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfone (S=O, ~1350–1150 cm1^{-1}) groups.
  • NMR : 1H^1 \text{H} coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for aromatic protons) reveal substituent positions.
  • UV-Vis : π→π* transitions (~250–300 nm) indicate conjugation in the benzothiadiazine core .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s sulfone and carbonyl groups. Stability assays in aqueous buffers (pH 4–9) under UV light (254 nm) assess photodegradation. HPLC (C18 column, acetonitrile/water mobile phase) monitors decomposition products .

Q. How can computational methods predict its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict reactivity sites (e.g., acetylphenyl group as an electrophilic hotspot) .

Advanced Research Questions

Q. How can crystallographic disorders or twinning be resolved during refinement?

For twinned data, SHELXL’s TWIN and BASF commands refine twin fractions. For disorders, split-atom models with occupancy constraints (e.g., 50:50 for two conformers) are applied. R-factor convergence (< 0.05) and Δρmax (< 1 eÅ3^{-3}) validate the model .

Q. What strategies reconcile discrepancies between crystallographic and spectroscopic data?

For example, if NMR indicates dynamic conformations (e.g., puckered benzothiadiazine ring) but XRD shows a planar structure:

  • Perform variable-temperature NMR to detect ring-flipping (ΔG‡ via Eyring equation).
  • Use Cremer-Pople puckering coordinates (Q, θ, φ) to quantify ring non-planarity in DFT-optimized structures .

Q. How do substituents (acetyl, chloro) influence intermolecular interactions in the crystal lattice?

Hirshfeld surface analysis (CrystalExplorer) identifies dominant contacts:

  • C–H···O : Acetyl groups form hydrogen bonds (2.5–3.0 Å).
  • Cl···π : Chlorophenyl groups engage in halogen-π interactions (3.3–3.5 Å). These affect melting points and solubility .

Q. What advanced NMR techniques resolve overlapping signals in complex spectra?

  • 2D NMR : HSQC correlates 1H^1 \text{H}-13C^{13} \text{C} signals; NOESY detects spatial proximity of substituents.
  • Selective decoupling : Suppresses coupling in crowded regions (e.g., aromatic protons) .

Q. How can in vitro biological activity assays be designed to minimize false positives?

  • Dose-response curves : Test concentrations from 1 nM–100 µM; calculate IC50_{50} via nonlinear regression.
  • Counter-screens : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) for target validation.
  • Cytotoxicity controls : Include HEK-293 or HepG2 cells to exclude nonspecific effects .

Methodological Notes

  • Software citations : SHELX , PLATON , and DFT methods are standard in peer-reviewed studies.
  • Data rigor : Cross-validate structural data (XRD, NMR, DFT) to address contradictions .

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